
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-bromofuran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-bromofuran-2-yl)methanone” is a chemical compound that has gained attention in research due to its unique properties. It contains a triazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of triazole compounds often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . Azirine-triazole hybrids, for example, were selectively synthesized by reaction of 1-(3-aryl-2H-azirin-2-yl)-2-(triphenylphosphoranylidene)ethanones with tosyl and (E)-2-benzoylvinyl azides .Molecular Structure Analysis
The molecular structure of triazole compounds is characterized by a five-membered ring containing two carbon and three nitrogen atoms . The presence of a positive charge on either of two nitrogen atoms shows two equivalent tautomeric forms .Chemical Reactions Analysis
Triazole compounds are known to be highly reactive. For instance, some highly unstable compounds are prone to eliminate N2 to cyclize into 4-azido-1,2,3-triazoles bearing two aryl groups at positions 2 and 5 .Physical And Chemical Properties Analysis
The physical and chemical properties of triazole compounds can vary widely. Generally, they are white or colorless solids that are highly soluble in water and other polar solvents .Scientific Research Applications
Synthetic Methodologies and Catalysis A highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure has been developed, demonstrating its potential in facilitating reactions under neat conditions and in water, highlighting its versatility and efficiency in organic synthesis (Ozcubukcu et al., 2009).
Antibacterial and Antifungal Applications New S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols exhibit significant antibacterial activity against various cryogenic strains of Enterobacteriaceae, Pseudomonadaceae, Staphylococcaceae, and others, suggesting their potential as broad-spectrum antibiotics (2020).
Antioxidant Properties The synthesis of diphenylmethane derivative bromophenols has shown effective antioxidant power in various in vitro assays, underscoring their potential as antioxidant agents in pharmaceutical and food industries (Balaydın et al., 2010).
Anticonvulsant Activity Novel synthesized 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles have shown excellent anticonvulsant activity, highlighting the triazole ring's significance in developing new anticonvulsant drugs (Rajasekaran et al., 2006).
Chemotherapeutic Value The core motif of triazoles plays a vital role in clinical drugs, demonstrating a wide variety of biological activities, including antimicrobial, antifungal, and anticancer properties. This showcases the importance of triazole derivatives in medicinal chemistry and drug design (Nagaraj et al., 2018).
Future Directions
The future directions for research on “(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-bromofuran-2-yl)methanone” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Given the broad range of biological activities exhibited by triazole compounds , there is significant potential for the development of new drugs based on these compounds.
properties
IUPAC Name |
(5-bromofuran-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O2/c11-9-2-1-8(17-9)10(16)14-5-7(6-14)15-12-3-4-13-15/h1-4,7H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMBZMVEQDJHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(O2)Br)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

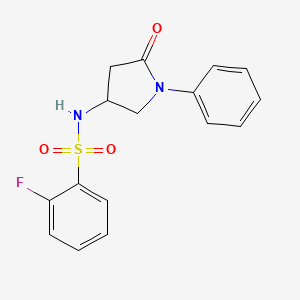
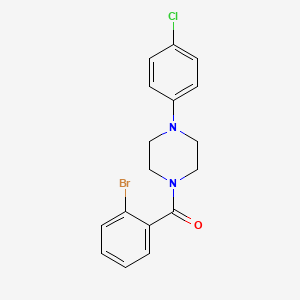
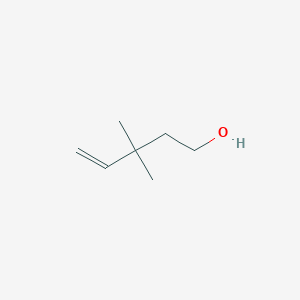
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyethyl)propanamide](/img/structure/B2748149.png)
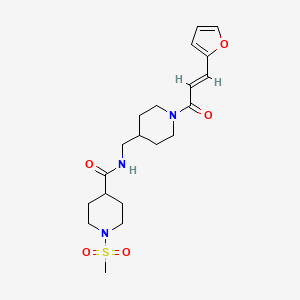
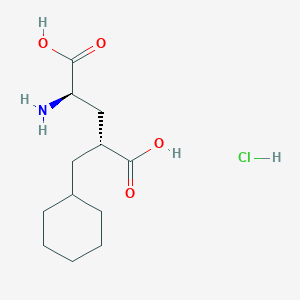
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2748154.png)

![2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-mesitylacetamide](/img/structure/B2748157.png)

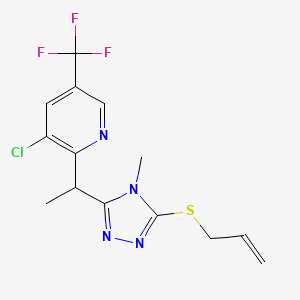
![N-[(4-Bromo-1,2-thiazol-5-yl)methyl]-1-(2-ethyl-1,3-oxazol-4-yl)methanamine](/img/structure/B2748160.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2748162.png)
![4,4,4-Trifluoro-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2748166.png)